Product packaging for Monoazidopropidium(Cat. No.:CAS No. 91416-20-5)

Monoazidopropidium

Cat. No.: B1225776
CAS No.: 91416-20-5
M. Wt: 511.5 g/mol
InChI Key: NUMTTYQOTJKZSE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Monoazidopropidium is a specialized chemical probe offered for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of any disease or medical condition in humans . While specific literature on this compound is limited, its structure suggests it is a derivative of propidium, a molecule known for its fluorescent properties and ability to bind to nucleic acids. Propidium is well-established in research as a fluorescent tag that binds to the peripheral anionic site of enzymes like acetylcholinesterase and is commonly used as a viability stain that is excluded from cells with intact plasma membranes . The addition of an azide group (-N₃) typically enables its use in "click chemistry" applications, allowing for bioorthogonal conjugation to alkyne-tagged biomolecules for targeted labeling and detection. Potential research applications for this compound may include: - Nucleic acid labeling and visualization in fixed cells or in vitro assays. - Development of novel detection assays in biochemistry and cell biology. - Investigating enzyme kinetics and ligand binding sites, building on propidium's known role as a ligand for the peripheral anionic site of acetylcholinesterase . Researchers are responsible for ensuring that their use of this RUO product complies with all applicable regulations and is confined to non-diagnostic, investigative settings. Products labeled RUO are not subject to the same regulatory evaluations for accuracy, specificity, or precision as in vitro diagnostic (IVD) medical devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32Cl2N6 B1225776 Monoazidopropidium CAS No. 91416-20-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

91416-20-5

Molecular Formula

C27H32Cl2N6

Molecular Weight

511.5 g/mol

IUPAC Name

3-(3-amino-8-azido-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dichloride

InChI

InChI=1S/C27H31N6.2ClH/c1-4-33(3,5-2)17-9-16-32-26-18-21(28)12-14-24(26)23-15-13-22(30-31-29)19-25(23)27(32)20-10-7-6-8-11-20;;/h6-8,10-15,18-19,28H,4-5,9,16-17H2,1-3H3;2*1H/q+1;;/p-1

InChI Key

NUMTTYQOTJKZSE-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Cl-].[Cl-]

Canonical SMILES

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Cl-].[Cl-]

Synonyms

monoazido-propidium
monoazidopropidium

Origin of Product

United States

Synthetic Strategies and Functionalization for Research Probes

Strategic Incorporation of Azide (B81097) Moiety for Bioorthogonal Ligation

The defining feature of monoazidopropidium is the presence of an azide group (-N3), which is strategically incorporated into the propidium (B1200493) structure to act as a bioorthogonal chemical reporter. This small, stable functional group is largely inert within complex biological systems but can be induced to react with a specific, complementary functional group under mild conditions. This allows for the precise and covalent attachment of this compound to other molecules in a process often referred to as "click chemistry."

The synthesis of this compound typically involves the modification of the parent propidium molecule. The azide group provides a versatile handle for two primary classes of bioorthogonal ligation reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click" reaction. The azide group on this compound reacts efficiently and specifically with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently connecting the this compound probe to its target. This method is widely used to conjugate this compound to proteins, nucleic acids, or small molecules that have been pre-functionalized with an alkyne group.

Staudinger Ligation: This reaction provides an alternative, copper-free method for bioorthogonal conjugation. The azide on this compound reacts with a specifically engineered phosphine (B1218219), such as a triarylphosphine bearing an ester trap. This reaction proceeds readily at physiological pH and temperature, forming a stable amide bond.

The strategic incorporation of the azide moiety transforms the simple DNA stain into a versatile building block. Researchers can introduce an alkyne-modified precursor into cellular metabolic pathways and subsequently use azide-functionalized this compound to label the newly synthesized biomolecules for visualization or isolation. A key application of this strategy is in photoaffinity labeling, where the azide group can be part of a photolabile linker, allowing for light-induced covalent crosslinking to nearby interacting proteins.

Derivatization for Enhanced Photophysical Performance in Biological Systems

The utility of a fluorescent probe is critically dependent on its photophysical properties, including its absorption and emission wavelengths, fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and fluorescence lifetime (the duration of the excited state). The parent compound, propidium iodide, is itself a powerful fluorophore, exhibiting a dramatic 20- to 30-fold enhancement in fluorescence quantum yield upon intercalating into DNA. wikipedia.orgbio-techne.comthermofisher.comrndsystems.com This property makes it an excellent scaffold for developing high-contrast nucleic acid probes.

When not bound to DNA, propidium has an excitation maximum around 493 nm, but upon binding, this shifts to approximately 535 nm, with a strong red emission peak at about 617 nm. wikipedia.orgthermofisher.combeckman.comaatbio.com Further derivatization of the this compound structure can be employed to fine-tune these characteristics for specific applications, such as improving signal brightness or shifting spectra to avoid autofluorescence from biological samples.

Research has shown that even subtle modifications can significantly alter photophysical behavior. For instance, studies on propidium salts have demonstrated that replacing the iodide counter-anion with various organic anions can tune the compound's solubility, thermal stability, and photophysical properties. morressier.com This includes changes to the fluorescence lifetime, which ranged from 0.96 ns in water to 7.98 ns in dichloromethane (B109758) (DCM) for certain derivatives, and a reduction in photobleaching. morressier.com Such derivatizations could be applied to this compound to create probes with superior performance, such as increased photostability for long-term imaging experiments or optimized quantum yields for higher sensitivity.

PropertyPropidium Iodide (DNA-Bound)Potential Enhancement via Derivatization
Excitation Maximum (λex)~535 nm wikipedia.orgbio-techne.comthermofisher.combeckman.comShift to longer wavelengths to reduce autofluorescence.
Emission Maximum (λem)~617 nm wikipedia.orgbio-techne.comthermofisher.comsigmaaldrich.comTuning of emission color for multiplexing with other fluorophores.
Fluorescence Quantum Yield (ΦF)0.16 (in complex with parallel triplex DNA) nih.govIncrease toward maximum theoretical values for brighter signal.
Fluorescence Lifetime (τ)~24.5 ns (at 3°C with parallel triplex DNA) nih.govModification to create probes with distinct lifetimes for fluorescence lifetime imaging microscopy (FLIM).
PhotostabilityModerate; subject to photobleaching.Increased resistance to photobleaching for longer imaging times. morressier.com

Conjugation Methodologies for Multi-functional Probes in Research

The azide group is the primary anchor for conjugating this compound to create multi-functional probes using the bioorthogonal methods described previously. This allows it to be attached to a vast array of molecules that have been pre-labeled with a complementary alkyne or phosphine group. This modular approach enables the construction of sophisticated tools for specific research questions. For example, this compound can be "clicked" onto a targeting ligand, such as a peptide or antibody fragment, to direct the DNA-staining probe to specific cell types or subcellular compartments.

Beyond click chemistry, other conjugation strategies can be envisioned to create more complex probes. The propidium scaffold contains primary amine groups that could potentially be targeted by amine-reactive chemistries, such as N-hydroxysuccinimide (NHS) esters. This would allow this compound to be directly conjugated to proteins via their surface lysine (B10760008) residues, creating a dual-function probe that both targets a specific protein and contains a free azide for subsequent, secondary labeling.

A powerful application that leverages the unique properties of this compound is photoaffinity labeling (PAL). In this technique, the this compound probe is designed to bind non-covalently to a target, such as a nucleic acid-binding protein. Upon irradiation with UV light, the probe becomes highly reactive and forms a covalent bond with the nearest molecule, effectively "tagging" its binding partner. biologiachile.clnih.gov This method has been used to characterize the binding sites of proteins like acetylcholinesterase, providing valuable structural and functional information. biologiachile.cl In such applications, the azide group can serve either as the photoreactive element itself or as a bioorthogonal handle for adding a reporter tag (like biotin) after the photo-crosslinking event has occurred to facilitate purification and identification of the labeled protein.

Molecular Mechanisms of Interaction with Biomolecules

Mechanistic Principles of Nucleic Acid Intercalation by Monoazidopropidium

The interaction of this compound with nucleic acids is primarily characterized by intercalation, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. mdpi.comijabbr.com This non-covalent interaction is a hallmark of many DNA-binding agents and is driven by a combination of forces, including hydrophobic effects and van der Waals interactions between the intercalator and the DNA bases. mdpi.comijabbr.com The transfer of the intercalating molecule from an aqueous environment into the hydrophobic core of the DNA is thermodynamically favorable. ijabbr.com

Specificity and Affinity for DNA Structures

The binding affinity and specificity of a molecule for particular DNA sequences or structures are critical determinants of its biological activity. nih.govpsu.edunih.gov While many intercalators exhibit some degree of sequence preference, the binding of this compound is not strictly sequence-selective. thermofisher.com However, its affinity can be influenced by the local DNA structure.

Recent research has highlighted the affinity of certain small molecules for non-canonical DNA structures, such as G-quadruplexes. researchgate.netengineering.org.cn These four-stranded structures, formed in guanine-rich regions of DNA, are implicated in various cellular processes and are considered promising therapeutic targets. researchgate.netengineering.org.cnnih.gov Studies have shown that molecules with planar aromatic systems can bind to and stabilize G-quadruplexes, often through stacking interactions with the G-tetrads. rsc.orgmdpi.com While specific studies on this compound's interaction with G-quadruplexes are not extensively detailed in the provided context, the structural similarities with known G-quadruplex binders suggest a potential for such interactions.

The table below summarizes the dissociation constants (Kd) for the interaction of various ligands with different DNA structures, illustrating the range of affinities observed for DNA-binding molecules.

LigandDNA StructureDissociation Constant (Kd)
BerberineMYC promoter G-quadruplex~9.9 µM engineering.org.cn
TO-PRO SeriesdsDNAMicromolar range thermofisher.com

Photoaffinity Labeling: Covalent Binding to Target Biomolecules

A key feature of this compound is its utility in photoaffinity labeling, a powerful technique for identifying and characterizing ligand binding sites on biomolecules. enamine.netnih.govwikipedia.org This method relies on a photoreactive group within the ligand that, upon activation by light, forms a highly reactive intermediate capable of forming a stable covalent bond with nearby molecules. nih.govmdpi.com

Photoreactivity and Ligand-Induced Covalent Adduct Formation

This compound contains an aryl azide (B81097) group, a well-established photocrosslinker. enamine.net Upon irradiation with UV light, the azide moiety is converted into a highly reactive nitrene species. wikipedia.org This nitrene can then rapidly react with amino acid residues or nucleic acid bases in its immediate vicinity, resulting in the formation of a covalent adduct. enamine.netnih.govnih.gov This irreversible binding permanently "tags" the binding site, allowing for its subsequent identification. wikipedia.orgnih.govnih.gov The formation of such covalent adducts is a critical step in pinpointing the precise location of interaction. chemrxiv.orgresearchgate.net

The efficiency and specificity of photoaffinity labeling depend on several factors, including the stability of the probe in the dark, its affinity for the target, and the reactivity of the photogenerated intermediate. nih.gov The goal is to achieve covalent labeling predominantly at the specific binding site, minimizing non-specific reactions. enamine.net

Identification of Protein Binding Sites (e.g., Acetylcholinesterase Peripheral Anionic Site)

Photoaffinity labeling with this compound has been instrumental in characterizing the binding sites of various proteins. A notable example is the mapping of the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.govresearchgate.net The active site of AChE is located at the bottom of a deep gorge, and the PAS is situated near the rim of this gorge. nih.gov

Early biochemical studies suggested the presence of the PAS, and photoaffinity labeling with this compound provided direct evidence for its location. nih.govcapes.gov.br These studies identified specific peptide fragments of AChE that were covalently modified by this compound, thereby pinpointing the amino acid residues that constitute the PAS. nih.govresearchgate.netresearchgate.net Specifically, residues within the sequences 251-264 and 270-278 were identified as being part of the PAS. nih.gov This information was crucial for understanding how ligands binding to the PAS can allosterically modulate the activity of the enzyme's catalytic site located deeper within the gorge. researchgate.net

Protein TargetLabeled SiteIdentified Residues/PeptidesReference
Acetylcholinesterase (AChE)Peripheral Anionic Site (PAS)Peptides 251-264 and 270-278 nih.gov
Human AChEPeripheral Anionic Site (PAS)H280 annualreviews.org

Computational Modeling and Simulation of this compound-Biomolecule Interactions

Computational methods have become indispensable tools for studying and predicting the interactions between small molecules and their biological targets. embo.orgnih.govfrontiersin.org These approaches complement experimental techniques by providing detailed, atom-level insights into binding modes, energetics, and the dynamic nature of these interactions. mit.edunih.gov

Methods for identifying potential binding sites on proteins often rely on analyzing the protein's geometric and physicochemical properties. mdpi.comnih.govunomaha.edunih.gov For a molecule like this compound, computational docking could be used to predict its preferred binding orientation within a known or predicted binding pocket of a protein or a specific DNA structure. Molecular dynamics (MD) simulations can then be employed to explore the conformational flexibility of the ligand-biomolecule complex and to calculate binding free energies, providing a more dynamic picture of the interaction. frontiersin.org

In the context of this compound's interaction with AChE, computational modeling, in conjunction with experimental data, has helped to build a detailed three-dimensional picture of how the ligand binds to the PAS. researchgate.net Similarly, modeling the intercalation of this compound into DNA can provide insights into the specific conformational changes induced in the DNA helix and the energetic contributions of different types of interactions. mdpi.com The integration of computational and experimental approaches is powerful for generating and testing hypotheses about molecular recognition events. embo.orgnih.gov

Advanced Applications in Biochemical and Cell Biology Research

Fluorescent Probe Applications in Nucleic Acid Visualization and Tracking

The inherent fluorescence of the propidium (B1200493) moiety allows monoazidopropidium to serve as a valuable fluorescent probe for the detection and quantification of nucleic acids. ontosight.ai Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a property that is harnessed for various detection and imaging applications in biological research. thermofisher.com

In Situ and In Vitro Visualization of DNA

This compound is employed for the visualization of DNA in both cellular (in situ) and cell-free (in vitro) environments. ontosight.aiexpertcytometry.com In situ hybridization techniques, such as fluorescent in situ hybridization (FISH), utilize fluorescently labeled probes to detect specific DNA sequences directly within the cell, providing insights into the spatial organization of the genome. mdpi.com While FISH traditionally involves denaturing DNA, the development of new probes allows for imaging of native DNA. mdpi.comnih.gov For in vitro visualization, techniques like single-molecule analysis of replicated DNA (SMARD) allow for the detailed observation of DNA replication processes. nih.gov

Visualization TechniqueDescriptionKey Application
In Situ Hybridization (e.g., FISH) Uses fluorescent probes to bind to specific DNA sequences within fixed and permeabilized cells. mdpi.comMapping the location of genes and other DNA sequences on chromosomes.
Live-Cell Imaging Employs cell-permeable fluorescent dyes to visualize DNA in living cells. expertcytometry.comStudying dynamic cellular processes involving DNA, such as cell division and DNA repair. nih.gov
Single-Molecule Analysis Techniques like SMARD stretch out individual DNA fibers to visualize replication events. nih.govInvestigating the initiation, progression, and termination of DNA replication at high resolution. nih.gov

Quantification of Nucleic Acid Content in Research Models

Accurate quantification of nucleic acid content is crucial for a wide range of molecular biology applications. scienze.nz Methods for quantification include UV absorbance spectrophotometry and fluorescent dye-based approaches. promega.co.ukeppendorf.com While UV absorbance is a common method, fluorescent dye-based quantification offers greater sensitivity, capable of detecting as little as 100 picograms of RNA. promega.co.uk this compound, through its fluorescence upon intercalation into nucleic acids, can be utilized for such sensitive quantification. ontosight.aithermofisher.com The amount of fluorescence emitted is proportional to the amount of nucleic acid present, allowing for precise measurement. thermofisher.com

Quantification MethodPrincipleAdvantage
UV Spectrophotometry Measures the absorbance of light at 260 nm by nucleic acids. eppendorf.comSimple and requires no special reagents.
Fluorescent Dye-Based Quantification Utilizes dyes that fluoresce upon binding to nucleic acids. promega.co.ukHigh sensitivity, allowing for the quantification of low-concentration samples. promega.co.uk
Quantitative PCR (qPCR) Measures the amplification of a specific DNA target in real-time. promega.co.ukHighly specific and sensitive, providing absolute or relative quantification.

Investigation of Protein-Nucleic Acid Complexes Using Photoaffinity Labeling

Photoaffinity labeling is a powerful technique for identifying and characterizing direct interactions between proteins and nucleic acids. core.ac.uknih.gov This method utilizes a photoreactive probe, such as this compound, which upon activation by light, forms a covalent bond with interacting molecules in close proximity. core.ac.uknih.gov The azide (B81097) group in this compound makes it an ideal candidate for such studies. ontosight.ai

Characterization of DNA-Binding Proteins

The interactions between proteins and DNA are fundamental to most cellular processes involving genetic material. fortislife.comuni-heidelberg.de Photoaffinity labeling with probes like this compound can be used to identify the specific proteins that bind to a particular DNA sequence and to map their binding sites. core.ac.uknih.gov Techniques such as chromatin immunoprecipitation (ChIP) are used to analyze protein-DNA interactions within living cells by crosslinking the interacting molecules. thermofisher.com

Research Findings on DNA-Binding Protein Characterization:

Studies have utilized photoaffinity labeling to position RNA polymerase and transcription factors on their respective DNA templates. nih.gov

The technique has been instrumental in identifying the DNA-binding domain of proteins like PutA, where N-terminal residues were found to be critical for its function. nih.gov

Single-molecule studies have provided insights into how DNA-binding proteins search for their target sites on DNA. princeton.edu

The characterization of single-stranded DNA binding proteins (SSBs) is crucial for understanding genome stability. mdpi.com

MethodDescriptionInformation Gained
Photoaffinity Labeling A photoreactive probe is crosslinked to interacting proteins upon light activation. core.ac.ukIdentifies proteins in direct contact with a specific nucleic acid sequence. core.ac.uk
Chromatin Immunoprecipitation (ChIP) Proteins are crosslinked to DNA in vivo, followed by immunoprecipitation of a specific protein and identification of the associated DNA. thermofisher.comDetermines the genomic locations where a specific protein is bound.
Electrophoretic Mobility Shift Assay (EMSA) Detects protein-DNA interactions based on the altered migration of a DNA probe in a gel when bound by a protein. fortislife.comDetermines if a protein binds to a specific DNA sequence.

Elucidation of Protein-RNA Interaction Domains

Protein-RNA interactions are critical for a multitude of cellular functions, including RNA processing, transport, and translation. mdpi.comthermofisher.com Photoaffinity labeling with this compound can be adapted to study these interactions. By incorporating the photoreactive probe into an RNA molecule of interest, researchers can identify the specific protein domains that directly contact the RNA. core.ac.uknih.gov

Research Findings on Protein-RNA Interaction Domains:

Cross-linking and immunoprecipitation (CLIP) techniques use UV light to stabilize protein-RNA interactions for subsequent identification of the RNA binding sites. fortislife.com

Mass spectrometry-based methods can localize RNA contact sites on a protein at the single amino acid level. biorxiv.org

The study of RNA-binding proteins (RBPs) and their RNA-binding domains (RBDs) is essential for understanding gene expression regulation. mdpi.com

Computational tools are being developed to predict and model protein-RNA interactions due to the challenges in experimental structure determination. frontiersin.org

TechniqueApproachOutcome
Cross-linking and Immunoprecipitation (CLIP) UV cross-linking of protein-RNA complexes in vivo, followed by immunoprecipitation and RNA sequencing. fortislife.comGenome-wide map of RNA binding sites for a specific protein.
RNA Electrophoretic Mobility Shift Assay (RNA EMSA) Similar to DNA EMSA, but uses an RNA probe to detect protein-RNA binding. thermofisher.comQualitative assessment of protein-RNA interaction.
Mass Spectrometry Analysis of cross-linked protein-RNA complexes to identify the protein and the site of cross-linking. biorxiv.orgPrecise identification of the amino acids involved in RNA binding.

Methodological Integration for Target Identification and Validation

The identification and validation of new drug targets is a cornerstone of modern biomedical research and drug discovery. rapidnovor.comgenscript.comwjbphs.com This process involves multiple stages, from initial target discovery to rigorous validation to ensure the target's relevance to a disease. rapidnovor.comwjbphs.com this compound, through its dual functionality as a fluorescent probe and a photoaffinity label, can be integrated into various workflows for target identification and validation. ontosight.airapidnovor.com

For instance, a phenotypic screen might identify a compound that alters a cellular process. This compound could then be used in photoaffinity labeling experiments to identify the direct molecular target of that compound. nih.govnuvisan.com Subsequently, its fluorescent properties could be used to develop assays to validate the target's role in the observed phenotype. thermofisher.comevotec.com The integration of chemical biology tools like this compound with genetic approaches (e.g., CRISPR, RNAi) and advanced analytical techniques like mass spectrometry provides a powerful platform for robust target identification and validation. nuvisan.comevotec.comnih.govnih.gov

Development of Novel Research Tools and Sensor Systems

The development of novel research tools is a cornerstone of advancing biochemical and cell biology research. This compound serves as a key building block in the creation of specialized reagents for probing biological functions. ontosight.ai Its fundamental structure, featuring a DNA-intercalating phenanthridinium core and a photoreactive or chemically reactive azide group, enables its use in diverse applications. ontosight.ai Historically, compounds like this compound have been employed in photoaffinity labeling, a powerful technique to identify and map the binding sites of molecules within complex biological systems. dntb.gov.uacapes.gov.br For instance, it was used to characterize peptide domains within the enzyme acetylcholinesterase. dntb.gov.uacapes.gov.br

The primary utility of this compound in modern research tool development lies in its azide group, which provides a chemical handle for covalent modification via click chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). ontosight.ai This reaction allows researchers to attach this compound to molecules containing an alkyne group, thereby creating functionalized probes for detecting specific DNA sequences or for use in diagnostic assays. ontosight.ai This adaptability makes it a foundational component for constructing more complex molecular tools and sensor systems designed for specific research questions.

Design of Activatable Fluorescent Probes

Activatable fluorescent probes are a class of smart molecules designed to exist in a non-fluorescent or "off" state until they encounter a specific biological target or environment, at which point they switch to a highly fluorescent "on" state. nih.govrsc.org This mechanism provides a high target-to-background signal ratio, significantly improving imaging sensitivity. nih.gov These probes are often engineered to respond to specific enzymes, pH changes, or the presence of particular ions. rsc.orgrsc.org

While this compound is not inherently an activatable probe, its chemical functionality makes it an essential component in the design of such systems. The azide group allows it to be conjugated to other components of a probe, such as a fluorophore, a quencher, or a target-responsive trigger. ontosight.ai For example, a research strategy could involve linking this compound to a fluorescent molecule that is held in a quenched state. The probe would be designed so that interaction with a specific analyte cleaves a linker, releasing the quenching and allowing fluorescence to occur. The DNA-intercalation ability of the propidium component can further serve to anchor the probe within the cell nucleus or to report on events related to DNA integrity.

Table 1: Hypothetical Components of a this compound-Based Activatable Probe

ComponentFunctionExample MoietyRole in Probe Activation
Reporting Unit Emits fluorescence upon activation.Fluorescein, RhodamineBecomes unquenched or chemically modified to a fluorescent state.
Recognition Unit Interacts specifically with the target analyte.Enzyme-cleavable peptide, pH-sensitive groupInitiates the activation cascade upon binding to the target.
Quencher Suppresses the fluorescence of the reporting unit.Dabcyl, Black Hole Quencher (BHQ)Is spatially separated from the reporter upon probe activation.
Conjugation Handle Covalently links the probe components.This compound Provides the azide group for click chemistry linkage to an alkyne-modified component.
Anchor/Localization Directs the probe to a specific cellular compartment.This compound (via DNA intercalation)Concentrates the probe in the nucleus, allowing for targeted sensing.

Construction of Bioconjugates for Targeted Molecular Delivery in Research

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule such as a protein or nucleic acid. susupport.com In research, this technique is widely used to create bioconjugates that can deliver a specific payload—such as an imaging agent or a therapeutic oligonucleotide—to a targeted cell or tissue type. nih.govnih.gov This targeted delivery enhances the specificity and effectiveness of the payload while minimizing off-target effects. sigmaaldrich.com

This compound is a valuable reagent for constructing such bioconjugates due to the reactivity of its azide group. ontosight.ai Through click chemistry, a targeting ligand (e.g., an antibody, peptide, or small molecule) modified with an alkyne can be covalently attached to this compound. ontosight.ai This creates a bioconjugate where the propidium moiety can act as the payload itself (as a DNA stain) or as an anchor for other molecules.

For example, researchers can conjugate a cell-penetrating peptide to this compound to enhance its uptake into live cells for DNA visualization. Alternatively, a more complex system could involve conjugating a tumor-targeting antibody to this compound. susupport.comnih.gov In this scenario, the antibody would guide the conjugate specifically to cancer cells, where the propidium component could then intercalate into the DNA, allowing for selective labeling and visualization of the target cell population. This strategy leverages the principles of antibody-drug conjugates (ADCs) for research-focused applications. sigmaaldrich.com

Table 2: Examples of Components for this compound-Based Bioconjugates

Component TypeSpecific ExampleResearch Application
Targeting Ligand Monoclonal AntibodyDirecting the conjugate to a specific cell surface receptor (e.g., on cancer cells). susupport.comnih.gov
Cell-Penetrating Peptide (CPP)Facilitating uptake of the conjugate across the cell membrane for intracellular studies. mdpi.com
Aptamer (Nucleic Acid Ligand)Targeting specific proteins or cell surfaces with high specificity. nih.gov
Payload/Functional Unit This compound (as a DNA stain)Fluorescent labeling of DNA in targeted cells. ontosight.ai
siRNA/Antisense OligonucleotideGene silencing in a targeted cell population for functional studies. nih.govmdpi.com
RadionuclideFor in vivo imaging or radiotherapy research models. sigmaaldrich.com

Cellular Uptake and Intracellular Localization Mechanisms in Research Models

Investigating Pathways of Cellular Internalization (e.g., Endocytosis, Passive Diffusion)

The cellular internalization of Monoazidopropidium in viable, healthy cells is generally considered to be negligible. This is based on the principle that the compound, much like propidium (B1200493) iodide, is a membrane-impermeant molecule. bmglabtech.comnih.gov The structural characteristics of propidium-based dyes, including their charge and size, prevent them from passively diffusing across the lipid bilayer of an intact cell membrane.

In the context of viable cells, pathways such as endocytosis (including pinocytosis and phagocytosis) are not recognized as primary routes of entry for this compound. These processes are typically involved in the uptake of larger molecules, particles, or bulk fluid, and are not the expected mechanism for the internalization of small molecule dyes that are excluded by the plasma membrane.

The primary mechanism by which this compound gains access to the intracellular environment is through the loss of plasma membrane integrity. nih.gov In cells that are undergoing necrosis or late-stage apoptosis, the compromised cell membrane allows for the passage of molecules that would otherwise be excluded. nih.gov Therefore, in research models, the presence of this compound within a cell is predominantly an indicator of cell death rather than a result of active or passive transport mechanisms in a living cell. While some studies have noted that a high membrane potential can facilitate the uptake of propidium ions in certain viable bacteria, this is not a generally observed phenomenon in eukaryotic research models. nih.gov

Factors Influencing Intracellular Accumulation and Retention in Cellular Models

For this compound to accumulate and be retained intracellularly, the prerequisite is a compromised cell membrane. The factors influencing its accumulation are therefore directly related to the state of the cell's viability.

Key Factors Influencing this compound Accumulation:

FactorDescriptionImplication for Accumulation
Membrane Integrity The primary determinant for this compound entry. Intact membranes in viable cells effectively exclude the dye.Accumulation is directly proportional to the degree of membrane permeability, which is characteristic of dead or dying cells. nih.gov
DNA/RNA Availability Once inside the cell, this compound intercalates with nucleic acids.The amount of accessible DNA and RNA will influence the extent of dye binding and retention.
Photoreactive Cross-linking Exposure to light causes the azide (B81097) group to form a covalent bond with DNA.This covalent cross-linking permanently traps the this compound within the cell, ensuring its retention. nih.gov

In viable cells with intact membranes, there are no known mechanisms that would lead to the significant intracellular accumulation and retention of this compound. Efflux pumps, which can actively transport some molecules out of living cells, are not considered a factor for this compound in healthy cells as the molecule does not typically gain entry.

Subcellular Distribution and Compartmentalization Dynamics

The subcellular distribution of this compound is contingent upon its entry into a cell with a compromised membrane. Once inside, its primary localization is within the nucleus and mitochondria, where it binds to DNA and RNA.

Upon entering a non-viable cell, this compound will distribute throughout the cytoplasm and readily access the nucleus through the nuclear pores. The dynamics of its compartmentalization are largely governed by its high affinity for nucleic acids. The fluorescence of propidium-based dyes is significantly enhanced upon binding to DNA and RNA, making these structures the most prominent sites of localization. researchgate.net

In living cells, due to its membrane impermeability, there is no significant subcellular distribution or compartmentalization of this compound to be observed. The dye remains in the extracellular medium and does not accumulate in specific organelles such as the endoplasmic reticulum, Golgi apparatus, or lysosomes. Live-cell imaging studies would consequently show fluorescence only in cells that have lost their membrane integrity during the course of the experiment. nih.gov

Spectroscopic Characterization and Photophysical Properties Relevant to Probe Function

Fluorescence Spectroscopic Analysis of Monoazidopropidium in Biological Environments

The fluorescence of this compound is highly sensitive to its molecular environment, particularly its association with nucleic acids. In its unbound state in an aqueous solution, the dye exhibits minimal fluorescence. However, upon intercalation into the helical structure of DNA or binding to RNA, its fluorescence emission is significantly enhanced. This property is central to its application in molecular and cellular biology.

Before photoactivation, this compound has an absorption maximum (λ_abs) at approximately 464 nm. biotium.com Following photolysis and covalent attachment to DNA or RNA, the excitation and emission maxima shift. When bound to nucleic acids, the excitation maximum (λ_exc) is approximately 510 nm, and the emission maximum (λ_em) is around 610 nm. biotium.comresearchgate.net This substantial Stokes shift is advantageous for fluorescence detection, as it minimizes interference from scattered excitation light.

The interaction with different nucleic acids and proteins can lead to variations in these spectral properties, reflecting the specific binding mode and the local microenvironment of the dye.

Table 1: Spectroscopic Properties of this compound in Different Environments

Parameter Condition Wavelength (nm)
Absorption Maximum (λ_abs) Before Photolysis 464
Excitation Maximum (λ_exc) After Photolysis and Bound to DNA/RNA ~510

| Emission Maximum (λ_em) | After Photolysis and Bound to DNA/RNA | ~610 |

Note: The data in this table is based on the properties of Propidium (B1200493) Monoazide (PMA), the scientifically recognized name for this compound.

Quantum Yield and Photostability Considerations for Live-Cell Imaging Research

The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a critical parameter for any fluorescent probe as it dictates the brightness of the signal. For this compound, the quantum yield is dramatically lower in aqueous solution compared to when it is intercalated within the DNA double helix. This increase in quantum yield upon binding is a key feature that allows for the specific detection of nucleic acids. While specific quantum yield values for this compound in different biological contexts are not extensively documented in publicly available literature, the significant enhancement in fluorescence intensity upon DNA binding is a well-established qualitative observation.

Table 2: Photophysical Properties of this compound

Property Characteristic Implication for Probe Function
Quantum Yield Low in aqueous solution, significantly increases upon binding to DNA. Enables high signal-to-noise ratio for detecting nucleic acids.

| Photostability | Sufficient for photo-crosslinking in viability PCR applications. | The covalent bond formed after photoactivation provides a permanent label. |

Note: The data in this table is based on the properties of Propidium Monoazide (PMA), the scientifically recognized name for this compound.

Time-Resolved Fluorescence Spectroscopy for Interaction Dynamics

Time-resolved fluorescence spectroscopy provides insights into the excited-state lifetime of a fluorophore, which can be sensitive to its immediate environment and binding interactions. The fluorescence lifetime of this compound is expected to change significantly upon binding to biomolecules like DNA. In its free, unbound state in solution, the dye's excited state is rapidly quenched by the aqueous environment, resulting in a short fluorescence lifetime.

Upon intercalation into the hydrophobic interior of the DNA double helix, the dye is shielded from solvent quenching, leading to a substantial increase in its fluorescence lifetime. This change in lifetime can be used to study the kinetics and dynamics of the binding process between this compound and its target biomolecules. Measuring the fluorescence lifetime can provide more detailed information than steady-state fluorescence measurements alone, as it is generally less susceptible to variations in probe concentration and excitation intensity. While specific fluorescence lifetime values for this compound are not widely reported, the principle of an increased lifetime upon binding to DNA is a characteristic feature of many intercalating dyes.

Table 3: Expected Fluorescence Lifetime Behavior of this compound

State Expected Fluorescence Lifetime Rationale
Free in Aqueous Solution Short Efficient quenching of the excited state by the solvent.

| Bound to dsDNA | Significantly Longer | Shielding from solvent quenching upon intercalation into the DNA helix. |

Note: This table describes the expected behavior based on the known properties of intercalating dyes like Propidium Monoazide (PMA).

Advanced Spectroscopic Techniques for Molecular Environment Sensing

Advanced spectroscopic techniques can further elucidate the interaction of this compound with its biological targets. Fluorescence anisotropy, for example, measures the rotational mobility of the fluorescent molecule. When a small molecule like this compound binds to a much larger macromolecule such as DNA, its rotational motion is significantly restricted. This change in motion leads to an increase in the measured fluorescence anisotropy. By titrating a solution of this compound with DNA and measuring the change in anisotropy, one can determine the binding affinity and stoichiometry of the interaction.

Solvatochromism, the change in the absorption or emission spectrum of a dye with the polarity of the solvent, is another property that can be exploited. The environment within the DNA double helix is considerably less polar than the bulk aqueous solution. Therefore, a solvatochromic shift in the fluorescence spectrum of this compound upon DNA binding could provide information about the polarity of the binding site. While specific studies detailing the fluorescence anisotropy and solvatochromism of this compound are not extensively available, these techniques represent powerful approaches to characterize the detailed molecular interactions of this probe.

Table 4: Application of Advanced Spectroscopic Techniques to this compound

Technique Principle Potential Information Gained
Fluorescence Anisotropy Measures the rotational mobility of the fluorophore. Binding affinity, stoichiometry, and dynamics of interaction with macromolecules.

| Solvatochromism | Measures the effect of solvent polarity on the fluorescence spectrum. | Information about the polarity of the binding site on the target biomolecule. |

Note: This table outlines the potential applications of these techniques to the study of Propidium Monoazide (PMA).

Future Directions and Translational Research Potential Excluding Clinical Applications

Emerging Methodologies in Chemical Biology Leveraging Monoazidopropidium

The field of chemical biology seeks to understand biological processes using chemical tools. frontiersin.orgcsic.es this compound is an exemplary tool for such investigations, facilitating the development of novel methodologies to probe the intricate interactions between DNA and proteins. ontosight.airefeyn.com

One of the most promising emerging applications is the use of this compound in photoaffinity labeling (PAL) coupled with click chemistry. nih.govescholarship.org In this approach, the azide (B81097) group on this compound can be photoactivated by UV light, transforming it into a highly reactive nitrene intermediate that can covalently cross-link to nearby molecules, particularly DNA-binding proteins. escholarship.orgu-tokyo.ac.jp Following this photocrosslinking, the "clicked" bioorthogonal handle allows for the attachment of reporter tags, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. This strategy enables the identification and characterization of proteins that interact directly with specific DNA sequences in their native cellular environment. nih.gov

This MAP-based methodology offers distinct advantages over traditional techniques for studying protein-DNA interactions, which often require specific antibodies or may disrupt the native context of the interaction. unina.itaddgene.org

MethodologyPrincipleThis compound-Based AdvantageRelevant Research Context
Chromatin Immunoprecipitation (ChIP)Uses antibodies to pull down a specific protein of interest along with its bound DNA. unina.itgithub.ioDoes not require a specific antibody, allowing for the unbiased discovery of any protein interacting with a DNA region of interest.Identifying novel transcription factors or DNA-binding proteins. github.io
Electrophoretic Mobility Shift Assay (EMSA)Detects protein-DNA interactions in vitro by observing a shift in the mobility of a DNA fragment upon protein binding in a gel. unina.itgithub.ioEnables the study of interactions within the complex environment of a living cell, providing more physiologically relevant data. refeyn.comValidating interactions discovered through other means in a cellular context.
DNA Pull-down AssayUses a biotinylated DNA probe to capture and identify binding proteins from a cell lysate. github.ioAllows for covalent capture of transient or weak interactions upon photoactivation, which might be lost during standard pull-down procedures.Capturing the complete interactome of a specific DNA sequence.

Potential for High-Throughput Screening in Mechanistic Studies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and mechanistic studies, allowing for the rapid evaluation of thousands of compounds. japsonline.comrjpbr.com this compound's properties make it a candidate for the development of novel HTS assays aimed at identifying small molecules that modulate protein-DNA interactions. nih.gov

A potential HTS design could be a fluorescence-based displacement assay. In this setup, this compound intercalated into DNA would exhibit a certain level of fluorescence. A library of small molecules could then be screened for compounds that inhibit the binding of a specific protein to its DNA target. If a compound successfully inhibits the protein-DNA interaction, the protein may be displaced, allowing Mono-azidopropidium to bind to the now-vacant DNA sites, resulting in a measurable change in fluorescence. This approach provides a direct readout for the disruption of a specific biological interaction. nih.gov Such mechanism-based screening is highly valued for its specificity. japsonline.com The automation and miniaturization inherent in HTS would permit the screening of vast chemical libraries in a short period. japsonline.comnih.gov

StepDescriptionRationaleKey Technology
1. Assay DesignA target DNA-binding protein and its specific DNA oligonucleotide sequence are chosen. The assay is optimized to detect a change in fluorescence upon displacement of the protein and binding of this compound.To create a robust and reproducible screening system.Fluorescence plate reader.
2. Library ScreeningA large library of chemical compounds is dispensed into microtiter plates containing the protein-DNA complex. nih.govTo test a diverse range of chemical structures for inhibitory activity.Robotics and liquid handling systems. nih.gov
3. Hit IdentificationWells showing a significant change in fluorescence are identified as "hits." These compounds are potential inhibitors of the protein-DNA interaction.To select promising candidates from the primary screen. nih.govData analysis software.
4. Hit ValidationThe activity of the hit compounds is confirmed through secondary assays, and their mechanism of action is investigated. nih.govTo eliminate false positives and characterize the biological activity of the confirmed inhibitors.Orthogonal assays (e.g., EMSA, SPR).

Contribution to Understanding Fundamental Biological Processes

The application of this compound-based methodologies has the potential to significantly advance our understanding of fundamental biological processes that are reliant on protein-DNA interactions. refeyn.comnih.gov These processes are central to cell function, and their dysregulation is implicated in numerous diseases. youtube.comarxiv.org

By enabling the precise mapping of protein-DNA interactions across the genome, this compound can provide new insights into:

Gene Transcription: Identifying the full complement of proteins, including transiently binding factors, that assemble at promoter and enhancer regions to regulate gene expression. unina.it This goes beyond standard techniques by potentially capturing weaker or more dynamic interactions.

DNA Replication and Repair: Elucidating the composition and dynamics of the replisome and various DNA repair complexes as they interact with damaged DNA. refeyn.com The ability to "trap" these interactions in real-time could provide snapshots of these highly dynamic processes.

Chromatin Organization: Probing how different proteins contribute to the structure and function of chromatin in different cellular states.

The knowledge gained from these studies is not merely descriptive but provides a foundation for mechanistic hypotheses that can be further tested. researchgate.net Understanding these fundamental processes at a molecular level is a critical step in unraveling the complexities of cell biology. youtube.comnih.gov

Fundamental ProcessSpecific Biological QuestionPotential Contribution of this compound
Transcriptional RegulationWhat is the complete set of proteins that bind to a specific gene promoter during its activation?Unbiased identification of all interacting proteins, including those with low affinity or transient binding, via photo-crosslinking and mass spectrometry. unina.it
DNA Damage ResponseHow does the composition of a DNA repair complex change over time at a site of DNA damage?Time-resolved crosslinking experiments to capture snapshots of the protein complexes at different stages of the repair process. refeyn.com
Cell Cycle ProgressionWhich proteins are involved in remodeling chromatin structure at origins of replication?Mapping protein-DNA interactions specifically at replication forks to identify factors involved in initiating DNA synthesis.

Q & A

Basic Research Questions

Q. What are the foundational protocols for synthesizing and characterizing Monoazidopropidium in laboratory settings?

  • Methodological Answer : Synthesis requires a stepwise azidation process under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For reproducibility, document reagent ratios, reaction temperatures, and purification steps in line with standardized protocols .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal stress (40°C, 75% relative humidity) and photolytic exposure (ICH Q1B guidelines). Monitor degradation via UV-Vis spectroscopy and mass spectrometry. Include control batches and triplicate samples to ensure statistical validity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., fluorometric kinetic measurements). Normalize data against positive/negative controls and validate with dose-response curves. Ensure adherence to cell culture protocols (e.g., ATCC guidelines) to minimize variability .

Advanced Research Questions

Q. How should conflicting data on this compound’s pharmacokinetic properties be reconciled?

  • Methodological Answer : Apply meta-analytical frameworks to identify heterogeneity sources (e.g., species differences, dosing regimens). Use sensitivity analysis to exclude outliers and validate findings via physiologically based pharmacokinetic (PBPK) modeling. Cross-reference in vitro-in vivo correlation (IVIVC) studies to resolve discrepancies .

Q. What experimental designs optimize the detection of this compound’s target engagement in complex biological matrices?

  • Methodological Answer : Implement a mixed-methods approach:

  • Quantitative: Radiolabeled tracer assays (e.g., scintillation counting) for binding affinity quantification.
  • Qualitative: Immunofluorescence microscopy to visualize subcellular localization.
    Ensure cross-validation between methods and account for matrix effects (e.g., plasma protein binding) using blank matrix calibration .

Q. How can researchers ensure reproducibility of this compound’s effects across independent studies?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Document provenance metadata (e.g., equipment calibration logs, batch-specific reagent details).
  • Share raw datasets and analysis scripts via repositories like Zenodo or Figshare.
  • Use standardized reporting checklists (e.g., ARRIVE for animal studies) .

Q. What strategies mitigate interference from this compound’s metabolites in analytical workflows?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. Validate method specificity via forced degradation studies and metabolite spiking experiments. Use chromatographic separation optimization (e.g., gradient elution) to resolve co-eluting peaks .

Guidelines for Contradiction Analysis and Hypothesis Refinement

  • Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Use root-cause analysis (e.g., Ishikawa diagrams) to trace discrepancies to methodological or instrumental variables .
  • Mixed-Methods Integration : Align quantitative data (e.g., IC50 values) with qualitative insights (e.g., molecular dynamics simulations) to construct mechanistic narratives. Triangulate findings through independent replication cohorts or orthogonal assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.